molecular formula C5H13IN2 B14502189 (Dimethylamino)-N,N-dimethylmethaniminium iodide CAS No. 63207-50-1

(Dimethylamino)-N,N-dimethylmethaniminium iodide

Cat. No.: B14502189
CAS No.: 63207-50-1
M. Wt: 228.07 g/mol
InChI Key: LCGABSSLYOJTBF-UHFFFAOYSA-M
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Description

(Dimethylamino)-N,N-dimethylmethaniminium iodide is a quaternary ammonium compound with a unique structure that includes a dimethylamino group and an iodide ion. This compound is known for its various applications in organic synthesis and medicinal chemistry due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dimethylamino)-N,N-dimethylmethaniminium iodide typically involves the reaction of dimethylamine with formaldehyde and hydrogen iodide. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Aqueous or alcoholic solvents are commonly used.

    Catalysts: Acidic catalysts like hydrochloric acid can be employed to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves:

  • Mixing dimethylamine and formaldehyde in a reactor.
  • Adding hydrogen iodide to the mixture.
  • Maintaining the reaction at a controlled temperature.
  • Isolating the product through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(Dimethylamino)-N,N-dimethylmethaniminium iodide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary amines.

    Substitution: It participates in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as halides, cyanides, and thiolates are employed under mild to moderate conditions.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted ammonium compounds depending on the nucleophile used.

Scientific Research Applications

(Dimethylamino)-N,N-dimethylmethaniminium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Dimethylamino)-N,N-dimethylmethaniminium iodide involves its interaction with biological molecules through ionic and covalent bonding. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound’s molecular targets include various enzymes and receptors involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Trimethylammonium iodide: Similar structure but with three methyl groups instead of two dimethylamino groups.

    Tetramethylammonium iodide: Contains four methyl groups attached to the nitrogen atom.

    Dimethylaminoethyl chloride: Similar functional group but with a chloride ion instead of iodide.

Uniqueness

(Dimethylamino)-N,N-dimethylmethaniminium iodide is unique due to its specific combination of dimethylamino groups and iodide ion, which imparts distinct reactivity and stability. This makes it particularly useful in specific synthetic and research applications where other similar compounds may not be as effective.

Properties

CAS No.

63207-50-1

Molecular Formula

C5H13IN2

Molecular Weight

228.07 g/mol

IUPAC Name

dimethylaminomethylidene(dimethyl)azanium;iodide

InChI

InChI=1S/C5H13N2.HI/c1-6(2)5-7(3)4;/h5H,1-4H3;1H/q+1;/p-1

InChI Key

LCGABSSLYOJTBF-UHFFFAOYSA-M

Canonical SMILES

CN(C)C=[N+](C)C.[I-]

Origin of Product

United States

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